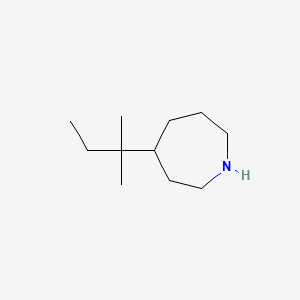
1-(6-Methyl-3-pyridinyl)ethanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methyl-3-pyridinyl)ethanol-d4 is a deuterated form of 1-(6-Methyl-3-pyridinyl)ethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8H7D4NO, and it has a molecular weight of 141.2 . Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
準備方法
The synthesis of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves the incorporation of deuterium atoms into the molecular structure. One common method for preparing deuterated compounds is through the use of deuterated reagents. For instance, the synthesis of this compound can be achieved by reacting 6-methyl-3-pyridinecarboxaldehyde with deuterated reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial production of this compound may involve large-scale synthesis using similar deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反応の分析
1-(6-Methyl-3-pyridinyl)ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-Methyl-3-pyridinyl)acetaldehyde-d4 using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions.
Reduction: Reduction of this compound can yield 1-(6-Methyl-3-pyridinyl)methanol-d4 using reducing agents like lithium aluminum deuteride (LiAlD4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, forming 1-(6-Methyl-3-pyridinyl)chloride-d4.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
1-(6-Methyl-3-pyridinyl)ethanol-d4 has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: The compound is utilized in drug development and pharmacokinetic studies to investigate the behavior of drugs in the body.
Industry: In the industrial sector, deuterated compounds are used in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 1-(6-Methyl-3-pyridinyl)ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, leading to altered biochemical interactions. For example, in metabolic studies, the deuterium labeling allows researchers to track the compound’s transformation and identify key metabolic intermediates.
類似化合物との比較
1-(6-Methyl-3-pyridinyl)ethanol-d4 can be compared with other similar compounds, such as:
1-(6-Methyl-3-pyridinyl)ethanol: The non-deuterated form of the compound, which lacks the unique properties conferred by deuterium atoms.
1-(6-Methyl-3-pyridinyl)methanol-d4: A related deuterated compound with a different functional group, used in similar research applications.
1-(6-Methyl-3-pyridinyl)acetaldehyde-d4: Another deuterated derivative used in oxidation studies and metabolic research.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in scientific research, such as enhanced stability and the ability to trace metabolic pathways.
特性
CAS番号 |
1346600-72-3 |
|---|---|
分子式 |
C8H11NO |
分子量 |
141.206 |
IUPAC名 |
1,2,2,2-tetradeuterio-1-(6-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5,7,10H,1-2H3/i2D3,7D |
InChIキー |
LYMOQGXOROSRPJ-QFRGLVERSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)O |
同義語 |
α,6-Dimethyl-3-pyridinemethanol-d4; dl-2-Methyl-5-[1-hydroxy(ethyl-d4)]pyridine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













